methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.: 177966-65-3
VCID: VC2929791
InChI: InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
SMILES: COC(=O)CC(C1=CC=C(C=C1)O)N
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate

CAS No.: 177966-65-3

Cat. No.: VC2929791

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate - 177966-65-3

Specification

CAS No. 177966-65-3
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Standard InChI Key NNIQEIHSKHWXLM-VIFPVBQESA-N
Isomeric SMILES COC(=O)C[C@@H](C1=CC=C(C=C1)O)N
SMILES COC(=O)CC(C1=CC=C(C=C1)O)N
Canonical SMILES COC(=O)CC(C1=CC=C(C=C1)O)N

Introduction

Basic Properties and Structural Characteristics

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate is characterized by its unique structural features, which contribute to its biological activity and chemical reactivity. The compound belongs to the class of β-amino acid esters with a specific stereochemistry that plays a crucial role in its interactions with biological systems.

Chemical Identity and Structural Features

The compound is defined by the following identifiers and structural elements:

ParameterInformation
CAS Number177966-65-3
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
IUPAC NameMethyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate
Standard InChIInChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1
Standard InChIKeyNNIQEIHSKHWXLM-VIFPVBQESA-N

The molecule contains several key functional groups that determine its chemical behavior: a methyl ester group, a primary amino group, and a phenolic hydroxyl group. The stereogenic center at the C3 position has an S-configuration, which is critical for its biological activity.

Physical and Chemical Properties

The compound exhibits the following physical and chemical properties:

PropertyValueMethod
Physical StateSolidObserved
Boiling Point345.3±32.0 °CPredicted
Density1.208±0.06 g/cm³Predicted
pKa10.03±0.26Predicted
SolubilitySoluble in polar organic solvents like methanol and DMSOExperimental

The compound's stereochemistry significantly influences its physical properties and biological interactions. The (S)-configuration at the C3 position creates a specific three-dimensional arrangement that allows for selective binding to biological targets .

Synthesis Methods

The synthesis of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate can be achieved through various routes, with the most common being the esterification of the corresponding carboxylic acid.

Industrial Production Methods

In industrial settings, the synthesis is optimized for scale, efficiency, and sustainability:

  • Continuous Flow Processing: Utilization of continuous flow reactors to enhance yield and purity of the product.

  • Immobilized Catalyst Systems: Employment of immobilized acid catalysts to facilitate separation and recycling.

  • Green Chemistry Approaches: Implementation of solvent-free reactions and renewable catalysts to reduce environmental impact.

The industrial production also focuses on quality control measures to ensure stereochemical purity, as the biological activity is highly dependent on the correct (3S) configuration.

Chemical Reactivity

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions due to its functional groups.

Oxidation Reactions

The hydroxyl group on the phenyl ring can be oxidized to form ketone or aldehyde derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically lead to the formation of 4-hydroxy-3-methylbenzaldehyde derivatives.

Reduction Reactions

The ester group can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form the corresponding alcohol derivative, 3-amino-3-(4-hydroxyphenyl)propan-1-ol.

Substitution Reactions

The hydroxyl group can undergo substitution reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield halogenated derivatives. These reactions are valuable for introducing various functional groups through nucleophilic substitutions.

Biological Activity and Mechanism of Action

The biological activity of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate stems from its ability to interact with specific molecular targets and pathways.

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative damage in cellular models. This activity suggests potential applications in preventing or treating conditions related to oxidative stress, such as neurodegenerative and cardiovascular diseases.

Neuroprotective Effects

Case studies have highlighted the neuroprotective effects of the compound against neurotoxicity induced by various agents. It has shown promise in protecting neuronal cells from apoptosis in models of Alzheimer's disease by modulating signaling pathways associated with cell survival and inflammation.

Study TypeFindingSignificance
In vitro neuronal cellsDecreased reactive oxygen species (ROS) levelsSupports role as potent antioxidant agent
Transgenic mouse modelsReduced amyloid plaque formationPotential therapeutic for Alzheimer's disease
Cell survival assaysProtected against induced apoptosisPromotes neuronal cell viability

Mechanism of Action

The compound's mechanism of action involves:

  • Enzyme Inhibition/Activation: It may act as an inhibitor or activator of specific enzymes by binding to their active sites.

  • Receptor Interactions: Possible modulation of signaling pathways through interactions with receptors or other proteins involved in cellular communication.

  • Free Radical Scavenging: Direct neutralization of reactive oxygen species through donation of electrons or hydrogen atoms.

Pharmaceutical Applications and Research Findings

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate serves as a valuable compound in pharmaceutical research and development.

Drug Development

The compound functions as a lead structure in the development of new pharmaceuticals targeting various diseases. Its structural features allow for modifications that enhance potency and selectivity for specific biological targets. Researchers are exploring derivatives of this compound for improved efficacy against cancer and other chronic diseases.

Formulation Studies

In pharmaceutical formulation studies, the compound has been evaluated for its solubility and stability profiles. These studies are crucial for developing effective drug delivery systems that maximize therapeutic effects while minimizing side effects.

Research Findings in Alzheimer's Disease Models

A significant study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound in transgenic mice models of Alzheimer's disease. The results indicated substantial reductions in amyloid plaque formation and improved cognitive function compared to control groups, suggesting potential therapeutic applications in neurodegenerative disorders.

Comparative Analysis with Related Compounds

Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate shares structural similarities with several related compounds, each with distinct properties and applications.

Structural Analogs

CompoundCAS NumberMolecular FormulaKey Differences
Methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate HCl134430-96-9C₁₀H₁₄ClNO₃Hydrochloride salt form, enhanced water solubility
Methyl (3S)-3-amino-3-(4-phenylphenyl)propanoate933471-44-4C₁₆H₁₇NO₂Additional phenyl group replacing hydroxyl group
(S)-methyl 2-amino-3-(4-iodophenyl)propanoate113850-77-4C₁₀H₁₂INO₂Iodine substituent replacing hydroxyl group, amino at C2
3-((4-hydroxyphenyl)amino)propanoic acid6049-54-3C₉H₁₁NO₃Amino group connected to phenyl ring, carboxylic acid instead of ester

Structure-Activity Relationships

The comparative analysis of these analogs reveals important structure-activity relationships:

  • The hydrochloride salt form enhances water solubility while maintaining biological activity, which is advantageous for pharmaceutical formulations .

  • Replacement of the hydroxyl group with other substituents (e.g., phenyl, iodine) alters lipophilicity and binding affinity to biological targets.

  • The position of the amino group (β vs. α) influences the compound's ability to interact with enzymes and receptors .

These structure-activity relationships provide valuable insights for the rational design of new derivatives with enhanced properties for specific therapeutic applications.

Future Research Directions

The promising properties of methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate open several avenues for future research.

Technological Approaches

Emerging technologies that could advance research on this compound include:

  • Computational Modeling: Using in silico approaches to predict interactions with biological targets and optimize structural modifications.

  • High-Throughput Screening: Rapidly evaluating numerous derivatives for specific biological activities.

  • Precision Medicine Applications: Exploring personalized therapeutic approaches based on individual patient characteristics and disease mechanisms.

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